Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, is a chemical compound with the molecular formula and a molecular weight of 231.12 g/mol. This compound features a unique structure characterized by two ether linkages and two chlorine atoms, which contribute to its reactivity and versatility in various chemical applications .
These reactions are significant for its utility in organic synthesis and materials science.
Research indicates that Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether may have potential biological applications, particularly in medicinal chemistry. It has been utilized in the synthesis of positron emission tomography imaging agents that target brain beta-amyloid, which is relevant for Alzheimer's disease research. Its ability to modify biological pathways through nucleophilic substitution makes it a candidate for further investigation in pharmacology .
The synthesis of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether typically involves the chlorination of tetraethylene glycol using thionyl chloride or phosphorus trichloride. This process is often conducted in the presence of a base such as pyridine to facilitate the reaction and improve yields. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether has several important applications:
Studies on Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether focus on its interaction with various nucleophiles, revealing insights into its potential as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in diverse synthetic pathways, making it valuable for developing new compounds with specific biological activities .
Several compounds share structural similarities with Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Bis(2-chloroethoxy)ethane | Fewer ether linkages | Simpler structure with limited reactivity |
| Bis(2-chloroethyl)ether | Contains two chlorine atoms but lacks extended ether chain | Less versatile due to fewer functional groups |
| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | Similar structure but includes a hydroxyl group instead of chlorine | Hydroxyl group adds potential for hydrogen bonding |
The uniqueness of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether lies in its extended ether chain and dual chlorine atoms, providing multiple sites for chemical modification. This structure enhances its reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis and medicinal applications .